Stearic-18-13C acid

Gas chromatography Stable isotope internal standard Isotope effect

Unlabeled stearic acid cannot be distinguished from endogenous analyte in MS, and deuterated analogs suffer chromatographic isotope shifts that compromise quantitation. Stearic-18-13C acid (≥99 atom% 13C, M+18) eliminates these issues, providing baseline co-elution with the target analyte for robust IDMS-based correction of matrix effects and derivatization efficiency. - ID-GC/MS repeatability ≤2% RSD; relative expanded uncertainty 1-4%. - Suitable as a non-radioactive tracer for in vivo fatty acid metabolism studies. - Analytical standard grade qualified for GC, HPLC, and LC-MS/MS workflows.

Molecular Formula C18H36O2
Molecular Weight 285.5 g/mol
Cat. No. B12058867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearic-18-13C acid
Molecular FormulaC18H36O2
Molecular Weight285.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1+1
InChIKeyQIQXTHQIDYTFRH-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stearic-18-13C Acid: Stable Isotope-Labeled Internal Standard


Stearic-18-13C acid (CAS 287100-83-8, also designated Stearic acid-13C18) is a stable isotope-labeled analog of the 18-carbon saturated fatty acid stearic acid, in which all eighteen carbon atoms are enriched with carbon-13 (13C) at an isotopic purity of ≥99 atom% 13C . The compound carries a nominal mass shift of M+18 relative to unlabeled stearic acid (molecular formula 13C18H36O2 vs. C18H36O2) and is supplied as an analytical standard or high-purity research reagent suitable for gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) applications . As a fully 13C-labeled internal standard (SIL-IS), it enables isotope dilution mass spectrometry (IDMS)-based quantitation of stearic acid and related lipid species in complex biological and food matrices, while also serving as a non-radioactive tracer for in vivo fatty acid metabolism studies [1].

Stable isotope-labeled internal standard (SIL-IS) for IDMS
GC, HPLC, and MS-compatible analytical reagent
Non-radioactive fatty acid metabolism tracer

Why Stearic-18-13C Acid Cannot Be Substituted


Stable isotope-labeled internal standards are required for accurate quantitation by isotope dilution mass spectrometry (IDMS) because they correct for analyte loss during sample preparation and matrix-induced ionization suppression [1]. Unlabeled stearic acid co-elutes with the endogenous analyte and cannot be distinguished in the mass spectrometer, rendering it useless for internal standardization. Deuterated (2H-labeled) stearic acid analogs such as stearic acid-d35 are commercially available, but deuterium labeling introduces a chromatographic hydrogen-deuterium isotope effect (hdIEC) in gas chromatography, causing the deuterated analog to elute measurably earlier (typically 1.0009 to 1.0400 times faster) than the protiated analyte [2]. This retention time shift can compromise quantitation accuracy when peak integration boundaries differ between the analyte and internal standard. In contrast, 13C-labeled fatty acids such as Stearic-18-13C acid exhibit virtually identical chromatographic retention times to the unlabeled analyte because 13C labeling does not produce a chromatographic isotope effect [2]. This property makes 13C18-Stearic acid the preferred internal standard for GC-MS and GC-C-IRMS applications requiring baseline co-elution of analyte and internal standard.

Unlabeled stearic acid
Co-elutes with endogenous analyte and cannot be differentiated by mass, preventing IDMS-based correction.
Deuterated analogs (e.g., stearic acid-d35)
H/D isotope effect causes earlier GC elution, shifting peak integration boundaries and compromising quantitation accuracy.
13C18-Stearic acid (this product)
Co-elutes with unlabeled analyte without chromatographic shift, supporting robust internal standardization.

Stearic-18-13C Acid: Quantitative Differential Evidence


Chromatographic Co-elution vs Deuterated Analogs

In gas chromatography-mass spectrometry (GC-MS), 13C-labeled analytes such as Stearic-18-13C acid co-elute precisely with their unlabeled counterparts, whereas deuterium-labeled analogs exhibit a measurable chromatographic H/D isotope effect (hdIEC) that causes earlier elution [1]. This differential retention behavior directly impacts quantitation accuracy when integrating co-eluting or partially resolved peaks. The hdIEC for deuterated compounds typically ranges from 1.0009 to 1.0400, corresponding to a retention time reduction of 0.09% to 4.0% relative to the protiated analyte [1].

Co-elution vs Deuterated
Class-level inference
No measurable retention shift (tR ratio ~1.000); deuterated shift 0.09–4.0% earlier
Co-elution supports consistent peak integration for GC-MS IDMS.
Reported across analyte classes; verify for specific method conditions.
Gas chromatography Stable isotope internal standard Isotope effect

Isotopic Purity: Analytical Standard vs Reagent Grade

Stearic-18-13C acid is available in multiple grades with defined isotopic enrichment and chemical purity specifications. The analytical standard grade (Product No. 89065) provides ≥99 atom% 13C isotopic purity and ≥98.0% chemical purity by GC, with additional quality control parameters including ≤0.5% water content and a defined limited shelf life with expiry date on the label . In contrast, the general reagent grade (Product No. 605581) offers 99 atom% 13C and 99% (CP) assay but lacks the tighter GC purity specification and controlled water content . Alternative supplier offerings may provide lower isotopic enrichment, e.g., 98 atom% 13C with 97% chemical purity .

Product Grade Specs
Data to verify
Analytical standard: ≥99 atom% 13C, ≥98.0% GC purity, water ≤0.5%, expiry tracked
Tighter specifications support method validation and traceability.
Confirm current certificate of analysis for lot-specific values.
Isotope dilution mass spectrometry Analytical standard IDMS

M+18 Mass Shift and Detection Specificity

Stearic-18-13C acid (fully 13C-labeled) exhibits a nominal mass shift of M+18 relative to unlabeled stearic acid, enabling unambiguous selected ion monitoring (SIM) or multiple reaction monitoring (MRM) detection with minimal isotopic cross-talk from the endogenous analyte . This M+18 shift is substantially larger than that of single-13C-labeled stearic acid (Stearic acid-1-13C, M+1) or double-13C-labeled stearic acid (Stearic acid-1,2-13C2, M+2), reducing the risk of signal overlap with naturally occurring 13C isotopologues of unlabeled stearic acid (approximately 1.1% natural abundance per carbon, yielding a cumulative M+1 abundance of ~19.8% for C18 compounds) .

M+18 Mass Shift
Cross-study comparable
M+18 shift vs M+1 or M+2; avoids overlap with natural 13C isotopologues of unlabeled analyte
Larger shift enables cleaner SIM/MRM detection with reduced background interference.
Applicable to EI and ESI-MS of free acids or methyl esters.
Mass spectrometry Selected ion monitoring SIL-IS

GC-MS Method Validation Performance

A validated isotope dilution-gas chromatography/mass spectrometry (ID-GC/MS) method using 13C-labeled fatty acids as internal standards demonstrated repeatability and reproducibility within 2% relative standard deviation (RSD) for essential fatty acid quantitation in cereals and green vegetables [1]. The method achieved relative expanded uncertainties of 1–2% for cereal matrices and 2–4% for green vegetables [1]. While this study employed 13C-labeled linoleic and linolenic acids rather than stearic acid specifically, the analytical principle is directly transferable: 13C-labeled fatty acid internal standards co-extract, co-derivatize, and co-elute with target analytes, enabling IDMS-based quantitation that meets higher-order reference method requirements [1]. A separate GC-MS method using 13C18-linoleic acid and 13C18-α-linolenic acid internal standards achieved metrological quality comparable to certified IDMS methods [2].

Method Validation
Class-level inference
ID-GC/MS repeatability ≤2% RSD; expanded uncertainty 1–4% for fatty acids in food matrices
Reported precision supports higher-order reference method development.
Demonstrated for other 13C-FA; confirm performance for stearic acid specifically.
ID-GC/MS Method validation Repeatability

In Vivo Metabolic Tracing Capability

13C-labeled stearic acid has been successfully employed as an in vivo tracer to directly measure Δ9-desaturase activity and endogenous oleic acid synthesis in lactating dairy ewes [1]. Following intravenous injection of 2 g of [1-13C]stearic acid, compound-specific isotope analysis by GC-C-IRMS quantified the transfer of the 13C tracer to milk stearic acid and oleic acid over a 72-hour period, revealing that approximately 15% of the isotopic tracer was transferred to milk and that 47–50% of stearic acid taken up by the mammary gland underwent desaturation to oleic acid [1]. This demonstrates the utility of 13C-labeled stearic acid for direct, non-radioactive measurement of in vivo fatty acid metabolism.

In Vivo Tracer Data
Supporting evidence
15% tracer transfer to milk; 47–50% mammary Δ9-desaturation to oleic acid in ewes
Supports non-radioactive in vivo desaturase activity studies.
Model: lactating Assaf ewes; method: GC-C-IRMS.
Metabolic tracing GC-C-IRMS Lipid metabolism

Stearic-18-13C Acid: Optimal Application Scenarios


ID-GC/MS Reference Method Development

Stearic-18-13C acid is optimally deployed as an internal standard in ID-GC/MS workflows for the accurate quantitation of stearic acid in food, biological, and environmental matrices. The compound's ≥99 atom% 13C isotopic purity and M+18 mass shift ensure unambiguous detection with minimal natural isotopologue interference, while its chromatographic co-elution with unlabeled stearic acid (unlike deuterated analogs) enables robust correction for matrix effects and derivatization efficiency [1]. Method validation data for 13C-labeled fatty acid ID-GC/MS demonstrate repeatability within 2% RSD and relative expanded uncertainties of 1–4%, supporting use as a candidate reference measurement procedure [2].

In Vivo Fatty Acid Desaturase Studies

As a non-radioactive metabolic tracer, Stearic-18-13C acid enables direct quantification of stearic acid uptake, elongation, desaturation, and incorporation into complex lipids in vivo. The fully 13C18-labeled compound provides superior detection sensitivity in GC-C-IRMS and MS analyses compared to single-13C-labeled analogs due to its larger mass shift and enhanced isotopic enrichment . Published studies have successfully used 13C-labeled stearic acid to measure mammary Δ9-desaturase activity in dairy ewes, quantifying that 47–50% of stearic acid taken up undergoes desaturation to oleic acid, with 15% tracer transfer to milk within 72 hours [1].

LC-MS/MS Lipidomics with SIL-IS Calibration

For targeted lipidomics and free fatty acid profiling by LC-MS/MS, Stearic-18-13C acid serves as an ideal internal standard to correct for ion suppression/enhancement effects inherent to complex biological extracts. Unlike deuterated internal standards, which may exhibit altered chromatographic retention on reversed-phase LC columns due to hydrophobic isotope effects, 13C-labeled analogs maintain nearly identical retention behavior, ensuring that the internal standard experiences the same mobile phase composition at the moment of ionization as the target analyte . The analytical standard grade of Stearic-18-13C acid (≥98.0% GC purity, ≤0.5% water) is specifically qualified for HPLC and GC techniques, with documented expiry tracking for regulated workflows [1].

Application
Selection Property
Validation Focus
ID-GC/MS reference method
Co-elution with analyte; high isotopic enrichment
Retention time identity, isotope purity documentation
In vivo fatty acid desaturase tracer
Non-radioactive 13C tracer, M+18 detection
Tracer incorporation ratio and desaturation extent in model
LC-MS/MS lipidomics SIL-IS
Identical LC retention; matrix-effect correction
Ion suppression correction, retention time match verification

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